molecular formula C10H9BrO2 B13103587 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one

7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one

Cat. No.: B13103587
M. Wt: 241.08 g/mol
InChI Key: YRTVYCOACNKBPV-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is a brominated derivative of dihydrobenzo[b]oxepin, a compound known for its diverse chemical properties and potential applications in various fields. This compound is characterized by the presence of a bromine atom at the 7th position and a ketone group at the 4th position within the oxepin ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one typically involves the bromination of 2,3-dihydrobenzo[b]oxepin-4(5H)-one. One common method is the use of N-bromosuccinimide (NBS) in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the 7th position of the oxepin ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxepin derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of higher oxidation state oxepin derivatives.

    Reduction: Formation of 7-bromo-2,3-dihydrobenzo[b]oxepin-4-ol.

    Substitution: Formation of various substituted oxepin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one involves its interaction with molecular targets and pathways within biological systems. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, interfering with cellular signaling pathways, or inducing oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the oxepin ring.

    4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one: Contains an amino group at the 4th position instead of a ketone group.

    7-Fluoro-2,3-dihydrobenzo[b]oxepin-4(5H)-one: Fluorine atom at the 7th position instead of bromine.

Uniqueness

7-Bromo-2,3-dihydrobenzo[b]oxepin-4(5H)-one is unique due to the presence of both a bromine atom and a ketone group within the oxepin ring structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

7-bromo-3,5-dihydro-2H-1-benzoxepin-4-one

InChI

InChI=1S/C10H9BrO2/c11-8-1-2-10-7(5-8)6-9(12)3-4-13-10/h1-2,5H,3-4,6H2

InChI Key

YRTVYCOACNKBPV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(CC1=O)C=C(C=C2)Br

Origin of Product

United States

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